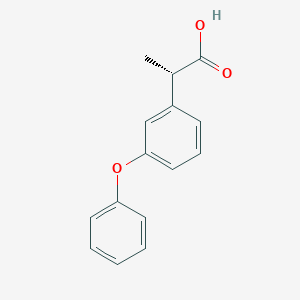

(S)-Fenoprofen

Description

Contextualizing (S)-Fenoprofen as a Chiral 2-Arylpropionic Acid Derivative

Fenoprofen (B1672519), chemically known as 2-(3-phenoxyphenyl)propanoic acid, belongs to the 2-arylpropionic acid (2-APA) class of NSAIDs, commonly referred to as "profens". conicet.gov.arviamedica.plviamedica.pl This class of compounds is characterized by a propionic acid moiety attached to an aromatic ring. nih.gov A key structural feature of the profens is the presence of a chiral center at the second carbon (C2) of the propionic acid side chain. conicet.gov.arviamedica.pl This chirality means that fenoprofen exists as two non-superimposable mirror-image forms called enantiomers: (S)-Fenoprofen and (R)-Fenoprofen. conicet.gov.arontosight.ai

While often administered clinically as a racemic mixture (an equal parts mixture of both enantiomers), research has demonstrated that the physiological effects are not typically distributed equally between the two forms. researchgate.netnih.gov The investigation into the distinct properties of each enantiomer is a significant area of study, aiming to optimize therapeutic outcomes. The development of methods for the asymmetric synthesis or chiral separation of profens, including fenoprofen, has been a focus of chemical research to allow for the study of the pure enantiomers. researchgate.netgoogle.comgoogle.comnih.gov

Significance of Chirality in the Pharmacological Profile of Fenoprofen

The chirality of fenoprofen is of paramount pharmacological significance, as the two enantiomers exhibit markedly different biological activities. conicet.gov.ar The therapeutic effects of fenoprofen, primarily its anti-inflammatory action, are attributed almost exclusively to the (S)-enantiomer. researchgate.netwikipedia.orgconicet.gov.ar This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule, which dictates how it interacts with its biological target.

The primary mechanism of action for fenoprofen is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govwikipedia.orgdrugbank.com In vitro studies have quantified the difference in potency between the fenoprofen enantiomers. Research on human platelets demonstrated that (S)-Fenoprofen is approximately 35 times more potent than (R)-Fenoprofen in inhibiting the cyclooxygenase pathway. researchgate.netnih.gov

A crucial aspect of fenoprofen's pharmacology is the metabolic, unidirectional chiral inversion of the largely inactive (R)-enantiomer to the active (S)-enantiomer within the body. conicet.gov.arwikipedia.orgconicet.gov.arnih.gov This bioconversion means that even when the racemic mixture is administered, the body increases the concentration of the pharmacologically active agent. nih.gov The process involves the formation of an acyl-coenzyme A thioester, a reaction that is highly stereoselective. conicet.gov.arnih.gov The extent of this inversion can be substantial, though it varies between species. conicet.gov.arnih.gov For instance, in cats, the chiral inversion rate of (R)-Fenoprofen was found to be approximately 93%, while in dogs it was 90% and in horses, 38%. conicet.gov.arnih.gov

| Enantiomer | Relative Potency in COX Inhibition (vs. (R)-isomer) | Primary Pharmacological Activity |

|---|---|---|

| (S)-Fenoprofen | ~35 times more potent researchgate.netnih.gov | Active inhibitor of prostaglandin (B15479496) synthesis wikipedia.orgconicet.gov.ar |

| (R)-Fenoprofen | Baseline | Largely inactive, but undergoes metabolic inversion to (S)-form wikipedia.orgnih.gov |

Overview of Research Trajectories for Fenoprofen Enantiomers

Research into the enantiomers of fenoprofen has followed several key trajectories, aimed at elucidating their distinct behaviors and optimizing their therapeutic potential. These research avenues include stereoselective synthesis, pharmacokinetic profiling, and disposition studies.

Stereoselective Synthesis and Separation: A significant area of chemical research has been the development of efficient methods to produce enantiomerically pure (S)-Fenoprofen. Strategies include asymmetric synthesis, where a chiral catalyst is used to favor the formation of the desired (S)-isomer, and the biocatalytic resolution of the racemate using enzymes like lipases. researchgate.netgoogle.comgoogle.comresearchgate.net For example, immobilized lipase (B570770) B from Candida antarctica has been used to selectively esterify rac-fenoprofen, allowing for the separation and preparation of (S)-Fenoprofen in high optical purity. researchgate.net

Pharmacokinetic Studies: Numerous studies have investigated the pharmacokinetic profiles of fenoprofen enantiomers in various species, including humans, rabbits, cats, dogs, and horses. conicet.gov.arnih.govnih.govnih.gov A consistent finding is the stereoselective disposition of the drug. nih.govnih.gov Following administration of the racemate, the plasma concentration of the (S)-enantiomer is consistently higher than that of the (R)-enantiomer, largely due to the unidirectional chiral inversion. nih.gov In a study in patients with rheumatoid arthritis, the area under the curve (AUC) for (S)-Fenoprofen was significantly higher than for the (R)-enantiomer in both plasma and synovial fluid, indicating an accumulation of the active eutomer at the site of action. nih.gov

Metabolic and Disposition Studies: Research has also focused on the metabolic fate of each enantiomer. The principal routes of metabolism for fenoprofen are chiral inversion, aromatic hydroxylation (to form 4'-hydroxyfenoprofen), and conjugation with glucuronic acid. researchgate.netwikipedia.orgnih.gov Studies have shown that the glucuronidation process is also stereoselective. nih.gov Investigations into the disposition of the enantiomers in different biological fluids, such as plasma versus synovial fluid, have demonstrated the importance of measuring concentrations at the target site to better understand the pharmacokinetics-pharmacodynamics relationship. nih.gov For example, the ratio of S/R enantiomer concentrations was found to be higher in synovial fluid (9.9) than in plasma (6.0), suggesting a preferential accumulation of the active form in the joint space. nih.gov

| Research Area | Key Findings | References |

|---|---|---|

| Stereoselective Synthesis | Development of methods using chiral catalysts (e.g., bisoxazoline/cobalt) and enzymatic resolutions (e.g., lipases) to produce optically pure (S)-Fenoprofen. | researchgate.netgoogle.comresearchgate.net |

| Pharmacokinetics | Unidirectional chiral inversion from (R)- to (S)-enantiomer is a major metabolic pathway. The extent of inversion varies by species (e.g., ~90% in dogs, ~38% in horses). | conicet.gov.arnih.gov |

| Disposition | (S)-Fenoprofen accumulates preferentially at the site of inflammation (synovial fluid) compared to plasma. The S/R AUC ratio was 9.9 in synovial fluid vs. 6.0 in plasma in arthritis patients. | nih.gov |

| Metabolism | Major metabolites include fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. Glucuronidation is also a stereoselective process. | researchgate.netwikipedia.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

33028-97-6 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2S)-2-(3-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

RDJGLLICXDHJDY-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Stereochemical Characterization and Chiral Dynamics of Fenoprofen

Fundamental Principles of Fenoprofen (B1672519) Stereoisomerism

The presence of an asymmetric carbon atom in the propionic acid moiety of fenoprofen gives rise to its stereoisomerism. researchgate.netviamedica.pl These two enantiomers, (R)- and (S)-fenoprofen, are non-superimposable mirror images of each other, possessing identical chemical and physical properties in an achiral environment. However, their interaction with chiral biological systems, such as enzymes and receptors, can differ significantly, leading to variations in their pharmacological and metabolic profiles. viamedica.plmdpi.com The (S)-isomer is recognized as the active form, exhibiting significantly greater potency in inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin (B15479496) synthesis. researchgate.netnih.gov In vitro studies have demonstrated that (S)-fenoprofen is approximately 35 times more active than its (R)-counterpart in inhibiting the fatty acid cyclo-oxygenase pathway from human platelets. nih.gov

Mechanistic Studies of Chiral Inversion of R-Fenoprofen to S-Fenoprofen

Investigations intonih.govnih.gov-Hydrogen Shifts as a Mechanism of Inversion

While the precise in vivo mechanism of chiral inversion for profens has been a subject of study, computational analyses have provided insights into potential pathways. Density Functional Theory (DFT) studies on the photoisomerization of fenoprofen suggest that the rearrangement of (R)-fenoprofen to its (S)-enantiomer can occur through researchgate.netnih.gov-hydrogen shifts with an inversion of configuration at the chiral center. researchgate.net It is important to note that this research focuses on photoisomerization and may not directly translate to the enzymatic processes occurring in biological systems. Further research is needed to definitively establish the role of hydrogen shifts in the metabolic chiral inversion of fenoprofen.

Influence of Biological Matrices and Species-Specific Factors on Inversion

The extent and site of chiral inversion of R-fenoprofen are subject to considerable variability depending on the biological matrix and the animal species. researchgate.net In humans, the (R)-enantiomer is stereoselectively inverted to (S)-fenoprofen, which becomes the predominant isomeric form in plasma and urine. nih.gov Studies in rats have indicated that R-fenoprofen undergoes presystemic inversion in both the gastrointestinal tract and the liver. nih.gov Specifically, significant inversion has been observed in various intestinal segments, with the jejunum showing maximal activity, while no inversion occurred in the stomach. nih.gov

Species-specific differences are also prominent. For instance, in cats, the percentage of chiral inversion of R-fenoprofen was found to be very high, at approximately 93.20%. nih.gov In contrast, the inversion of another profen, ketoprofen, was significantly lower in the same species. nih.gov These findings underscore the importance of considering species-specific metabolic pathways when studying the chiral dynamics of fenoprofen. researchgate.net The liver is considered a principal site for the biotransformation of 2-arylpropionic acids. researchgate.net

Computational Insights into Fenoprofen Isomerization Pathways

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanistic pathways of fenoprofen isomerization. dntb.gov.ua These studies provide a molecular-level understanding of the energy barriers and transition states involved in the conversion of one enantiomer to the other. Research on the photoisomerization of fenoprofen has shown that the process likely proceeds through a transition state with a significant energy barrier. researchgate.net Such computational models are valuable for elucidating the fundamental principles governing the isomerization process, although they may not fully capture the complexities of enzyme-catalyzed reactions in a biological environment. nih.govresearchgate.net

Stereoselective Interactions with Chiral Environments

The differential interaction of fenoprofen enantiomers with chiral biological molecules, particularly proteins, is a key determinant of their pharmacokinetic and pharmacodynamic properties.

Protein Binding Stereoselectivity of Fenoprofen Enantiomers

Interactive Data Table: Chiral Inversion of R-Fenoprofen in Different Species

| Species | Percentage of Chiral Inversion | Primary Site of Inversion | Reference |

| Human | Substantial | Systemic | nih.gov |

| Rat | Significant | Gastrointestinal Tract & Liver | nih.gov |

| Cat | ~93.20% | Systemic | nih.gov |

Interactive Data Table: Stereoselective Protein Binding of Fenoprofen Derivatives

| Compound | Binding Affinity to HSA | Reference |

| (S)-Fenoprofen | Not significantly different from (R)-Fenoprofen | nih.gov |

| (R)-Fenoprofen | Not significantly different from (S)-Fenoprofen | nih.gov |

| (S)-Fenoprofen Glucuronide | Lower than (R)-Fenoprofen Glucuronide | nih.gov |

| (R)-Fenoprofen Glucuronide | Higher than (S)-Fenoprofen Glucuronide | nih.gov |

Chiral Recognition in Host-Guest Systems (e.g., Cyclodextrins)

The chiral nature of (S)-Fenoprofen has been a subject of detailed investigation within host-guest systems, particularly with cyclodextrins. Cyclodextrins are chiral, cyclic oligosaccharides that can form diastereomeric inclusion complexes with chiral guest molecules. mdpi.com The formation of these complexes is driven by non-covalent interactions, and any difference in the stability of the complexes formed with each enantiomer leads to chiral recognition. mdpi.com For Fenoprofen, the (S)-enantiomer has been shown to interact preferentially with certain cyclodextrins. researchgate.net

The primary mechanism behind this chiral discrimination lies in the three-dimensional structure of the cyclodextrin (B1172386) cavity and the stereochemistry of the guest molecule. mdpi.com The hydrophobic cavity of cyclodextrins provides a suitable environment for the non-polar moieties of Fenoprofen, while interactions between the functional groups of the drug and the hydroxyl groups on the rim of the cyclodextrin contribute to the stability of the complex. The specific orientation of the phenyl group attached to the chiral carbon in (S)-Fenoprofen allows for closer contact and more favorable intermolecular interactions with the host molecule compared to the (R)-enantiomer. researchgate.net

Various analytical techniques have been employed to study the chiral recognition of Fenoprofen by cyclodextrins. Methods such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are instrumental in characterizing these host-guest complexes. nih.govmdpi.com For instance, ¹H NMR spectroscopy has been used to determine the 1:1 stoichiometry of the complex between the S-isomer of Fenoprofen and β-cyclodextrin. nih.gov Furthermore, rotating frame Overhauser effect spectroscopy (ROESY) NMR experiments have helped to elucidate the specific binding points between the aromatic protons of Fenoprofen and the hydrogens on the inner surface of the β-cyclodextrin cavity. mdpi.com

The stability of these inclusion complexes is a key parameter in quantifying chiral recognition. The complex stability constants (K) for Fenoprofen with various cyclodextrins have been determined using techniques like CD and ¹H NMR spectroscopy. nih.gov These studies have shown that the stability of the complex can be influenced by the type and substitution pattern of the cyclodextrin. nih.govresearchgate.net

Table 1: Complex Stability Constants (log K) of Fenoprofen with Various Cyclodextrins

| Cyclodextrin | Method | log K ± Standard Error |

|---|---|---|

| BCyD | CD | 3.01 ± 0.05 |

| BCyD | NMR | 3.10 ± 0.04 |

| HPBCyD(4.5) | CD | 2.91 ± 0.07 |

| HPBCyD(4.5) | NMR | 3.07 ± 0.06 |

| HPBCyD(6.5) | CD | 2.87 ± 0.09 |

| HPBCyD(6.5) | NMR | 3.03 ± 0.05 |

| DIMEB80 | CD | 2.95 ± 0.05 |

| DIMEB80 | NMR | 3.08 ± 0.04 |

Data sourced from a study conducted in 90% H₂O/10% methanol-d₄. nih.gov

It has been noted that in comparison to a structurally similar molecule, fenbufen, Fenoprofen generally forms less stable complexes with cyclodextrins. nih.govresearchgate.net This difference is attributed to the rotational freedom provided by the etheric oxygen bridge in Fenoprofen, which allows it to enter the cyclodextrin cavity in various orientations, as opposed to the more rigid, linear structure of fenbufen. mdpi.com

The differential complexation of Fenoprofen enantiomers has also been investigated using computational methods such as Monte Carlo docking simulations. researchgate.net These simulations have supported experimental findings, indicating that the S-isomer interacts more favorably with β-cyclodextrin. researchgate.net The calculated interaction energies are consistent with the longer retention time of the S-isomer in separation processes that utilize cyclodextrin-based chiral selectors. researchgate.net This thermodynamic preference is explained by the orientation of the phenyl group at the chiral center, which facilitates closer contacts and stronger intermolecular interactions between the (S)-Fenoprofen and the host cyclodextrin. researchgate.net

The ability of cyclodextrins to recognize the chirality of Fenoprofen has practical applications in enantioselective separation techniques. For example, capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors in the background electrolyte has been successfully employed to resolve the enantiomers of Fenoprofen and other 2-arylpropionic acids. nih.gov Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been identified as a particularly effective chiral selector for the quantitative enantiomeric resolution of these compounds. nih.gov

Advanced Synthetic Methodologies for Enantiopure S Fenoprofen

Strategies for Enantioselective Synthesis of 2-Arylpropionic Acids

The class of 2-arylpropionic acids, widely known as "profens," has been a major focus for the development of enantioselective synthetic methods. The primary goal is to produce the therapeutically active (S)-enantiomer directly, avoiding the less active or potentially problematic (R)-enantiomer. acs.org A significant challenge in their synthesis is the creation of the chiral quaternary carbon center at the α-position to the carboxyl group.

Several successful strategies have been established. One common approach involves the asymmetric alkylation of chiral auxiliaries. For instance, Evans' oxazolidinone derivatives have been effectively used for the synthesis of profens like (S)-Ibuprofen and (S)-Naproxen, where a chiral auxiliary directs the stereoselective methylation of an imide precursor. tandfonline.comtandfonline.com Another powerful technique is the asymmetric hydrovinylation of vinyl arenes. This method uses a catalytic system to add ethylene (B1197577) across the double bond of a vinyl arene with high regioselectivity and enantioselectivity, creating a chiral intermediate that can then be oxidized to the corresponding 2-arylpropionic acid. acs.orgnih.govnih.gov These foundational strategies have paved the way for more specialized applications in the synthesis of specific profens, including (S)-Fenoprofen.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product. This approach is highly valued for its atom economy and potential for industrial scalability.

A novel and direct method for synthesizing (S)-Fenoprofen involves an asymmetric Kumada cross-coupling reaction. google.comgoogle.com This strategy couples a 3-phenoxyphenyl Grignard reagent with a racemic 2-halopropionate ester. The key to the enantioselectivity is a chiral catalyst system composed of a cobalt salt and a chiral ligand, which preferentially activates one enantiomer of the racemic starting material, leading to the formation of the desired (S)-Fenoprofen ester. google.comgoogle.com The resulting ester is then converted to (S)-Fenoprofen via catalytic hydrogenation. This synthetic route is notably efficient, comprising only three steps to yield the final product with high optical purity. google.com

Cobalt-Catalyzed Asymmetric Kumada Cross-Coupling Reactions for (S)-Fenoprofen Synthesis

Development and Application of Chiral Ligands (e.g., Bisoxazoline Ligands)

The success of the cobalt-catalyzed Kumada coupling hinges on the choice of the chiral ligand. Bisoxazoline ligands have proven to be particularly effective in this system. google.comgoogle.com These bidentate ligands coordinate to the cobalt center, creating a chiral environment that directs the stereochemical outcome of the cross-coupling reaction. In the synthesis of (S)-Fenoprofen ester, a specific bisoxazoline ligand (L1) is used in conjunction with cobalt(II) iodide (CoI2) to form the active chiral catalyst. google.com This catalyst system effectively distinguishes between the enantiomers of the racemic 2-bromopropionate ester, enabling the synthesis of the (S)-product with high enantiomeric excess. google.comgoogle.com

Optimization of Reaction Conditions and Catalyst Systems

Fine-tuning the reaction parameters is critical for maximizing both yield and enantioselectivity. For the cobalt-catalyzed asymmetric synthesis of (S)-Fenoprofen axetil, extensive optimization has been performed. google.comgoogle.com The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) being identified as the optimal medium. google.com Temperature control is another vital factor; the reaction is best performed at very low temperatures, specifically –80°C, to achieve high selectivity. google.comgoogle.com The stoichiometry of the catalyst components has also been optimized, with a molar equivalent ratio of 1:1.2 for the bisoxazoline chiral ligand to the cobalt salt yielding the best results. google.com Under these optimized conditions, the synthesis achieves a high total yield of 70% and an excellent optical purity of 92% enantiomeric excess (ee). google.com

Interactive Table 1: Optimized Conditions for Cobalt-Catalyzed Asymmetric Kumada Cross-Coupling

| Parameter | Optimal Condition | Source(s) |

| Catalyst | Cobalt(II) iodide (CoI₂) / Bisoxazoline ligand (L1) | google.com, google.com |

| Ligand:Cobalt Ratio | 1:1.2 | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Temperature | -80°C | google.com, google.com |

| Reactants | 3-phenoxyphenyl Grignard reagent, Racemic 2-bromopropionate ester | google.com, google.com |

| Overall Yield | 70% | google.com |

| Optical Purity (ee) | 92% | google.com |

Beyond Kumada coupling, other catalytic systems have been developed to access key chiral intermediates for (S)-Fenoprofen synthesis. One notable example is a calcium-catalyzed asymmetric epoxidation. researchgate.net This method utilizes an environmentally friendly catalyst derived from calcium chloride (CaCl₂) and a chiral (S)-6,6'-Diphenyl-BINOL ligand. researchgate.net The catalyst promotes the asymmetric epoxidation of a 3-phenoxy chalcone (B49325) derivative to produce a chiral epoxy ketone, a key intermediate. This intermediate is then converted through a two-step sequence involving reduction and oxidative rearrangement to afford (S)-Fenoprofen. This process is highly selective, achieving an enantioselectivity of 95% ee for the final product, which can be further enhanced to 96% ee through a single crystallization step. researchgate.net

Biocatalytic Resolution Techniques

Biocatalysis presents an alternative and powerful approach for obtaining enantiopure compounds. It leverages the inherent stereoselectivity of enzymes to resolve racemic mixtures.

Kinetic resolution of racemic fenoprofen (B1672519) has been successfully achieved using lipases. One effective method employs immobilized lipase (B570770) B from Candida antarctica (Novozym 435) to catalyze the enantioselective esterification of racemic fenoprofen. rasayanjournal.co.inresearchgate.net In this process, the enzyme selectively converts the (R)-enantiomer into an ester, leaving the desired (S)-Fenoprofen as the unreacted acid. The use of orthoformates as acyl donors makes the esterification process irreversible, which improves the efficiency of the resolution. rasayanjournal.co.in Using tributyl orthoformate as the nucleophile, a conversion of 78% was reached after 28 hours, yielding (S)-Fenoprofen with a high optical purity of 96% ee. rasayanjournal.co.in

Another advanced strategy is dynamic kinetic resolution (DKR). This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. A DKR process for (S)-Fenoprofen has been developed using Candida rugosa lipase for the enantioselective hydrolysis of a racemic fenoprofen thioester. researchgate.net Simultaneously, a chemical catalyst, such as trioctylamine, is used to racemize the remaining (R)-thioester substrate. researchgate.net This dynamic process allows for a theoretical maximum yield of 100% for the desired (S)-enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. Lipase from the latex of Carica papaya has also shown activity in the hydrolytic resolution of various profen thioesters, including that of fenoprofen. conicet.gov.ar

Interactive Table 2: Biocatalytic Resolution of Racemic Fenoprofen

| Method | Enzyme | Key Reagents | Product | Optical Purity (ee) | Source(s) |

| Irreversible Esterification | Candida antarctica lipase B (Novozym 435) | Tributyl orthoformate | (S)-Fenoprofen | 96% | rasayanjournal.co.in |

| Dynamic Kinetic Resolution | Candida rugosa lipase | (R,S)-Fenoprofen thioester, Trioctylamine | (S)-Fenoprofen | High Yield | researchgate.net |

| Hydrolytic Resolution | Carica papaya lipase | (R,S)-Fenoprofen thioester | (S)-Fenoprofen | Active | conicet.gov.ar |

Lipase-Catalyzed Enantioselective Esterification and Hydrolysis of Fenoprofen Racemates

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign route to enantiomerically pure compounds. Lipases, in particular, have been extensively used for the kinetic resolution of racemic acids and esters, including those in the profen class. researchgate.net These enzymes can differentiate between the two enantiomers of a racemic substrate, preferentially catalyzing the reaction of one, allowing for the separation of the unreacted, enantiopuer enantiomer. The two primary strategies are the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester.

Candida antarctica Lipase B (CAL-B): This is one of the most widely applied biocatalysts in organic synthesis, often used in an immobilized form known as Novozym 435. researchgate.netrsc.org Research has demonstrated that immobilized CAL-B effectively catalyzes the enantioselective esterification of racemic fenoprofen. researchgate.netrasayanjournal.co.in In these resolutions, CAL-B typically exhibits a preference for the (R)-enantiomer, selectively converting it into an ester. This allows the desired (S)-Fenoprofen to be recovered as the unreacted acid with high optical purity by allowing the reaction to proceed beyond 50% conversion. rasayanjournal.co.in The immobilized nature of Novozym 435 also simplifies catalyst recovery and reuse, enhancing process efficiency. researchgate.net

Candida rugosa Lipase (CRL): Lipase from Candida rugosa is another extensively studied enzyme for profen resolution. scielo.brumk.pl It has been successfully employed in the dynamic kinetic resolution of fenoprofen derivatives. researchgate.net Specifically, CRL was used to catalyze the enantioselective hydrolysis of an (R,S)-fenoprofen thioester, yielding (S)-Fenoprofen with high optical purity. researchgate.net The enantiopreference of CRL can sometimes be opposite to that of CAL-B, and its performance is highly dependent on reaction conditions such as the solvent and water activity. bioline.org.br

The selection between these and other enzyme sources depends on the specific reaction strategy (esterification vs. hydrolysis), the substrate form (free acid vs. ester), and the desired outcome, with both CAL-B and CRL proving to be effective catalysts for producing (S)-Fenoprofen.

Kinetic Resolution (KR): Kinetic resolution is a cornerstone of biocatalytic synthesis for chiral molecules. In the context of fenoprofen, a lipase is used to selectively esterify one enantiomer of the racemate, leaving the other unreacted. rasayanjournal.co.in A significant limitation of standard KR is that the maximum theoretical yield for a single enantiomer is capped at 50%. researchgate.net For instance, in the esterification of racemic fenoprofen catalyzed by Novozym 435 (CAL-B), the enzyme shows a preference for the (R)-enantiomer. rasayanjournal.co.innih.gov As the reaction progresses, (R)-fenoprofen is converted to its ester, while (S)-Fenoprofen accumulates. To achieve a high enantiomeric excess (ee) of the (S)-acid, the reaction is driven past the 50% conversion mark. rasayanjournal.co.in

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution (DKR) is employed. This advanced strategy combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This ensures that the substrate is continuously converted to the racemic form, allowing the enzyme to transform the entire mixture into a single, desired enantiomer, with a theoretical yield approaching 100%. sigmaaldrich.com

A successful DKR process was developed for producing (S)-Fenoprofen from (R,S)-fenoprofen 2,2,2-trifluoroethyl thioester. researchgate.net114.55.40 The key components of this system were:

Biocatalyst: Candida rugosa lipase for the enantioselective hydrolysis of the (S)-thioester.

Racemization Catalyst: An organic base, trioctylamine, was added to facilitate the in-situ racemization of the remaining (R)-thioester back to the racemic mixture.

Reaction Medium: The reaction was conducted in isooctane (B107328).

This DKR process successfully produced (S)-Fenoprofen in high yield and with good optical purity. researchgate.net

The reaction environment, including the choice of solvent and alcohol (acyl acceptor), plays a pivotal role in the success of lipase-catalyzed resolutions.

Reaction Media: The activity and selectivity of lipases are significantly influenced by the solvent. bioline.org.br Generally, hydrophobic organic solvents with a high log P value (e.g., isooctane, cyclohexane, methylcyclohexane) are preferred for enantioselective esterifications, as they tend to maintain the essential water layer around the enzyme without stripping it, which is necessary for catalytic activity. rasayanjournal.co.inucm.es For the dynamic kinetic resolution of fenoprofen thioester, isooctane was the chosen solvent. researchgate.net

Alcohol Donors and Irreversible Esterification: In enantioselective esterification, the choice of alcohol donor is critical. While simple alcohols like butanol can be effective, an innovative approach involves the use of orthoformates as alcohol donors. researchgate.netrasayanjournal.co.in This method creates an irreversible esterification process. The general scheme involves the initial lipase-catalyzed esterification producing one molecule of water. This water then hydrolyzes the orthoformate, which generates two molecules of alcohol and an ester. This has a dual advantage: the water byproduct is consumed, preventing the reverse hydrolysis reaction, and the alcohol necessary for the esterification is produced in situ, driving the reaction forward. researchgate.net

A study on the resolution of racemic fenoprofen with Novozym 435 in methylcyclohexane (B89554) explored various orthoformates. rasayanjournal.co.in The results demonstrated that this irreversible method allowed the reaction to surpass the 50% conversion limit typical of reversible reactions, which is essential for obtaining the unreacted (S)-enantiomer in high purity.

Table 1: Effect of Orthoformate Alcohol Donors on the Esterification of Racemic Fenoprofen Data sourced from a study using Novozym 435 in methylcyclohexane. rasayanjournal.co.in

| Orthoformate Donor | Alcohol Generated | Reaction Time (h) to >50% Conversion | Enantioselectivity (E-value) |

| Trimethyl orthoformate | Methanol | 24 | Moderate |

| Triethyl orthoformate | Ethanol (B145695) | 48 | Moderate |

| Tripropyl orthoformate | Propanol | 72 | Good |

| Tributyl orthoformate | Butanol | 96 | Best |

As shown in the table, while the reaction rate was slower with larger alkyl groups, the enantioselectivity improved, with tributyl orthoformate providing the best result. rasayanjournal.co.in Using this optimized system, (S)-Fenoprofen with an enantiomeric excess of 96% was obtained. rasayanjournal.co.in

Enzyme Immobilization and Engineering for Enhanced Selectivity and Yield

The practical application of enzymes in industrial synthesis is greatly enhanced by immobilization and protein engineering.

Enzyme Immobilization: Immobilization involves attaching an enzyme to a solid support material, which offers several advantages: enhanced stability (thermal and chemical), simplified separation of the catalyst from the reaction mixture, and the potential for continuous operation and catalyst recycling. mdpi.comnih.gov Novozym 435, the most common biocatalyst for fenoprofen resolution, is a prime example of an immobilized enzyme, where Candida antarctica lipase B is physically adsorbed onto a macroporous acrylic resin. researchgate.netrasayanjournal.co.in In other profen resolutions, Candida rugosa lipase has been immobilized on supports like polypropylene (B1209903) powder. researchgate.net The choice of support and immobilization technique can significantly influence the enzyme's activity, selectivity, and stability. mdpi.com

Protein Engineering: When a naturally occurring enzyme does not exhibit the desired level of selectivity or activity, protein engineering can be used to create improved variants. frontiersin.org Techniques like site-directed mutagenesis allow for targeted modifications of the enzyme's amino acid sequence. By altering residues in or near the active site, it is possible to change the enzyme's substrate specificity and enantiopreference.

Green Chemistry Principles in (S)-Fenoprofen Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iipseries.org The synthesis of (S)-Fenoprofen can incorporate several of these principles.

Use of Biocatalysts: The lipase-catalyzed resolutions described above are inherently green. iipseries.org Enzymes operate under mild conditions (ambient temperature and pressure), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification. conicet.gov.ar

Renewable Feedstocks: A significant advancement in green synthesis is the use of renewable starting materials instead of petroleum-based ones. An innovative route to fenoprofen has been developed starting from cardanol (B1251761), a component of cashew nut shell liquid (CNSL), which is a non-edible agricultural byproduct. rsc.orgrsc.org The synthesis involves steps like ethenolysis and isomerising metathesis to create a key vinyl intermediate. rsc.org This approach successfully converts biomass into a valuable pharmaceutical. rsc.org

Atom Economy and Greener Solvents: The synthesis from cardanol also included an enantioselective methoxycarbonylation step to introduce the chiral center, achieving 88% ee for the (S)-ester. rsc.org Furthermore, efforts were made to replace hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyl tetrahydrofuran (2-MeTHF), which gave similar results in the metathesis reactions. rsc.org

Aqueous Synthesis: Another green approach focuses on the final salt formation step. A process for synthesizing fenoprofen calcium dihydrate was developed using calcium carbonate in water, completely avoiding the use of organic solvents like acetone (B3395972) or ethanol that were used in previous methods. researchgate.net This eco-friendly process not only reduces solvent waste but also improves the quality of the final product. researchgate.net

By combining biocatalysis, renewable feedstocks, and the use of safer solvents, the synthesis of (S)-Fenoprofen can be made significantly more sustainable and environmentally friendly.

Pharmacological Mechanisms of S Fenoprofen at the Molecular and Cellular Level Pre Clinical Focus

Elucidation of Cyclooxygenase (COX) Inhibition by (S)-Fenoprofen

(S)-Fenoprofen's principal mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. smpdb.canih.gov By blocking the action of COX enzymes, (S)-Fenoprofen effectively reduces the production of these pro-inflammatory prostaglandins. smpdb.ca

The pharmacological activity of fenoprofen (B1672519) resides almost exclusively in its (S)-enantiomer. In vitro studies have demonstrated that (S)-Fenoprofen is a significantly more potent inhibitor of the fatty acid cyclo-oxygenase pathway than its (R)-enantiomer. Specifically, the (S)-isomer has been shown to be approximately 35 times more active than the (R)-isomer in inhibiting COX in human platelets.

The racemic mixture, which contains equal parts of both enantiomers, exhibits an inhibitory potency that is roughly half that of the pure (S)-enantiomer. This is because the (R)-enantiomer is largely inactive as a COX inhibitor. Although the (R)-isomer can undergo in vivo metabolic chiral inversion to the active (S)-form, the direct inhibitory effect is primarily attributable to the (S)-enantiomer. viamedica.pl

| Compound | Relative COX Inhibition Potency |

|---|---|

| (S)-Fenoprofen | High |

| (R)-Fenoprofen | Low |

| Racemic Fenoprofen | Moderate |

Molecular docking studies have provided insights into the binding of (S)-Fenoprofen to the active sites of COX-1 and COX-2. These studies reveal that the S-enantiomers of profens, including fenoprofen, fit into the active sites of both COX isoforms. researchgate.net The binding is characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net

For many profens, the carboxylic acid moiety forms a crucial salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site. nih.gov Additionally, hydrogen bonds with other residues, such as Tyr355, further stabilize the inhibitor within the active site. nih.gov The hydrophobic regions of the fenoprofen molecule interact with non-polar residues lining the active site channel. While (S)-Fenoprofen is a non-selective COX inhibitor, subtle differences in the active site geometries of COX-1 and COX-2 can influence binding affinity and inhibitory potency. researchgate.netresearchgate.net

Exploration of Other Molecular Targets and Signaling Pathways

Beyond its well-established role as a COX inhibitor, fenoprofen has been shown to interact with other molecular targets, suggesting a broader pharmacological profile.

Melanocortin Receptors: Recent research has identified fenoprofen as a positive allosteric modulator (PAM) at melanocortin receptors MC3, MC4, and MC5. researchgate.net As a PAM, fenoprofen enhances the signaling of the endogenous ligand without directly activating the receptor itself. This activity is independent of its COX-inhibitory effects and may contribute to its anti-inflammatory properties, particularly in the context of joint diseases. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs have been found to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. While direct, high-affinity binding of (S)-Fenoprofen to PPARs is not as extensively characterized as other NSAIDs like ibuprofen (B1674241) and indomethacin, the potential for such interactions exists and could contribute to its anti-inflammatory effects through PPAR-mediated signaling pathways.

Investigation of Downstream Molecular Events in Pre-clinical Models

The molecular actions of (S)-Fenoprofen trigger a cascade of downstream events in pre-clinical models of inflammation.

Inhibition of Prostaglandin (B15479496) Synthesis: The most direct downstream effect of COX inhibition by (S)-Fenoprofen is the reduced synthesis of prostaglandins, such as prostaglandin E2 (PGE2). smpdb.ca This has been demonstrated in various preclinical models, including in vivo studies of ocular inflammation where topical fenoprofen inhibited the synthesis of ocular prostaglandins. arvojournals.org In a carrageenan-induced rat paw edema model, a standard for assessing anti-inflammatory drugs, fenoprofen has been shown to be effective, which is consistent with the inhibition of prostaglandin production. researchgate.net

Modulation of Immune Cell Function: Through its interaction with melanocortin receptors, fenoprofen has been observed to promote macrophage phagocytosis and efferocytosis in a preclinical model of inflammatory arthritis. researchgate.net This pro-resolving action on immune cells is independent of COX inhibition and highlights a novel mechanism contributing to its therapeutic effects. researchgate.net

Structure-Activity Relationship (SAR) Studies for (S)-Fenoprofen Analogs

Structure-activity relationship (SAR) studies of profens have consistently highlighted the critical importance of the stereochemistry at the chiral center of the propionic acid side chain, with the (S)-enantiomer being the more active form. nih.govresearchgate.net

Recent research has explored the synthesis of fenoprofen analogs to enhance its therapeutic properties. For instance, a study on bioconjugates of fenoprofen, created through amidation with various biogenic molecules, found that the anti-inflammatory response of one such analog was comparable to the parent drug. nih.gov This suggests that modifications to the carboxylic acid group can be tolerated without significant loss of anti-inflammatory activity, opening avenues for the development of novel fenoprofen derivatives with potentially improved characteristics. nih.gov The fundamental structure of the 2-arylpropionic acid is crucial, but these studies indicate that targeted modifications can be made to modulate the compound's properties.

Biopharmaceutical Research Aspects of S Fenoprofen in Pre Clinical Models

Stereoselective Pharmacokinetics in in vitro and Animal Models

The disposition of fenoprofen (B1672519) enantiomers in the body is not equivalent, a phenomenon known as stereoselective pharmacokinetics. This is largely driven by the unidirectional metabolic conversion of the pharmacologically inactive (R)-fenoprofen to the active (S)-fenoprofen.

Absorption and Distribution Characteristics of Enantiomers

Following administration in animal models such as rats, fenoprofen is readily absorbed. Studies have shown that after giving racemic fenoprofen, the plasma concentrations of (S)-fenoprofen are consistently higher than those of its (R)-counterpart. capes.gov.br This is largely a consequence of the presystemic and systemic chiral inversion of the R-isomer to the S-isomer. nih.gov In rats, this inversion process occurs in both the gastrointestinal tract and the liver. nih.gov

| Parameter | Observation in Rat Models | Reference |

| Plasma Concentration after Racemic Dose | (S)-Fenoprofen concentrations are higher than (R)-Fenoprofen. | capes.gov.br |

| Site of R-to-S Inversion | Occurs presystemically in the gastrointestinal tract and systemically in the liver. | nih.gov |

| Plasma Protein Binding | Highly bound to albumin; binding is favorable for the S-(+)-enantiomer. | conicet.gov.ar |

Stereoselective Metabolism Pathways

The biotransformation of fenoprofen is a critical determinant of its pharmacokinetic profile and is markedly stereoselective. The main metabolic pathways are chiral inversion, acyl glucuronidation, and oxidative hydroxylation.

A primary route of fenoprofen metabolism is conjugation with glucuronic acid, forming fenoprofen acyl glucuronides. This process leads to the creation of diastereomeric conjugates, which have different chemical and biological properties from the parent drug. In rats, considerable glucuronidation is observed in the liver and intestinal tissues. nih.gov This conjugation process can be stereoselective. For instance, the S-(+) enantiomer of fenoprofen is primarily eliminated through glucuronic acid conjugation. conicet.gov.ar The resulting diastereomeric glucuronides are then excreted.

The stereoselective metabolism of fenoprofen is orchestrated by specific enzyme systems. The key metabolic process, the unidirectional chiral inversion of (R)-fenoprofen to (S)-fenoprofen, is an enzyme-mediated process. It involves the enantioselective formation of a coenzyme A (CoA) thioester by long-chain acyl-CoA ligase, followed by the action of an epimerase. conicet.gov.ar This inversion is species-dependent, with an in vivo inversion of 42% in rats and 80% in sheep. nih.gov The liver plays a predominant role in this chiral inversion. conicet.gov.arconicet.gov.ar

The glucuronidation of fenoprofen is catalyzed by UDP-glucuronosyltransferases (UGTs). Different UGT isoforms exhibit varying specificities and efficiencies for the (S)- and (R)-enantiomers, leading to the stereoselective formation of glucuronide conjugates. Oxidative hydroxylation is primarily carried out by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.gov

| Metabolic Pathway | Key Enzymes | Observation in Pre-clinical Models | Reference |

| Chiral Inversion (R to S) | Acyl-CoA Ligase, Epimerase | Occurs in liver and intestine; 42% inversion in rats, 80% in sheep. | conicet.gov.arnih.gov |

| Acyl Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Stereoselective conjugation observed in liver and intestinal tissue of rats. | nih.govconicet.gov.ar |

| Oxidative Hydroxylation | Cytochrome P450 (CYP) enzymes | Formation of 4'-hydroxyfenoprofen in liver microsomes. | nih.gov |

Stereoselective Excretion Profiles of (S)-Fenoprofen and Metabolites

The elimination of fenoprofen and its metabolites primarily occurs via renal excretion. This process is also stereoselective, reflecting the preceding metabolic events. Following administration of racemic fenoprofen to rats, the urinary excretion profile is dominated by metabolites of the (S)-enantiomer. This is a direct result of the R-to-S chiral inversion, which increases the systemic pool of (S)-fenoprofen available for metabolism and subsequent excretion.

The major metabolites found in urine are the glucuronide conjugates of fenoprofen and 4'-hydroxyfenoprofen. In bile duct-cannulated rats, only a small percentage of the dose (3.6-5.2%) is excreted in the bile as conjugated fenoprofen, with a slight predominance of the S-conjugate over the R-conjugate. capes.gov.br This indicates that urinary excretion is the principal route of elimination for the metabolites.

Mechanistic Studies of Stereoselective Protein Binding and its Consequences

The interaction between drugs and plasma proteins is a critical determinant of a drug's distribution, metabolism, and excretion. In the case of chiral drugs like fenoprofen, this binding is often stereoselective, meaning one enantiomer binds more readily or strongly than the other.

Research has shown that serum albumins, the most abundant transport proteins in mammalian blood, exhibit stereoselectivity in binding profens. researchgate.net Specifically, Drug Site 2 (DS2) on albumin, a large hydrophobic pocket within subdomain IIIA, preferentially binds the (S)-enantiomers of various profens. researchgate.net This preferential binding of the (S)-enantiomer is a consistent finding across different species' albumins. researchgate.net

While (S)-fenoprofen is the active form, studies on its glucuronide metabolites have revealed different binding characteristics. The glucuronide conjugates of fenoprofen also bind to human serum albumin (HSA) in a stereoselective manner, although their affinity is lower than that of the parent drug. nih.gov Interestingly, the (R)-glucuronide demonstrates a higher affinity for HSA compared to the (S)-diastereomer. nih.gov Further investigations using competitive binding agents like diazepam and probenecid (B1678239) suggest that both fenoprofen and its glucuronide metabolites likely occupy the same binding region on the albumin molecule. nih.gov

The stereoselective binding to plasma proteins has significant pharmacokinetic consequences. For some profens, a stronger binding of the (R)-enantiomer to HSA can lead to a higher free fraction of the pharmacologically active (S)-enantiomer. This differential binding influences the metabolic behavior and potential for drug interactions. researchgate.net The process of chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer, is also influenced by protein binding. dntb.gov.uaconicet.gov.ar

Table 1: Stereoselective Binding of Fenoprofen and its Metabolites to Serum Albumin

| Compound | Binding Protein | Preferred Enantiomer/Diastereomer | Key Finding | Reference |

|---|---|---|---|---|

| (S)-Fenoprofen | Serum Albumin (Drug Site 2) | (S)-enantiomer | DS2 preferentially binds (S)-profens across different albumin species. | researchgate.net |

| Fenoprofen Glucuronide | Human Serum Albumin (HSA) | (R)-glucuronide | The (R)-glucuronide has a higher affinity for HSA than the (S)-diastereomer. | nih.gov |

Investigation of Stereoselective Incorporation into Endogenous Lipids (e.g., Triglycerides)

A unique metabolic pathway for some 2-arylpropionic acids, including fenoprofen, involves their incorporation into endogenous lipids, primarily triglycerides. This process is stereoselective and can lead to the retention of the drug within the body.

Studies in isolated rat hepatocytes and adipocytes have demonstrated the formation of hybrid triglycerides containing fenoprofen. nih.gov This incorporation is an enzymatic process that shows a high degree of stereospecificity for the (R)-enantiomer of fenoprofen. nih.gov The formation of these hybrid triglycerides is thought to proceed through the stereospecific formation of an R-2-arylpropionyl-CoA thioester. nih.gov

In both adipocytes and hepatocytes, a high-affinity enzymatic system is responsible for the synthesis of these fenoprofen-containing triglycerides, with a particular preference for the R-enantiomer. nih.gov The apparent Michaelis-Menten constant (Km) values for (R)-fenoprofen were found to be 1.0 µM in adipocytes and 2.8 µM in hepatocytes, concentrations that are clinically relevant. nih.gov In hepatocytes, a second, low-affinity enzymatic process was also identified, but this occurs at concentrations much higher than those typically observed in humans. nih.gov

Table 2: Stereoselective Incorporation of Fenoprofen into Triglycerides in Rat Models

| Cell Type | Preferred Enantiomer | Apparent Km for (R)-Fenoprofen | Significance | Reference |

|---|---|---|---|---|

| Adipocytes | (R)-enantiomer | 1.0 µM | High-affinity enzymatic process at clinically relevant concentrations. | nih.gov |

| Hepatocytes | (R)-enantiomer | 2.8 µM (high-affinity) | High-affinity enzymatic process at clinically relevant concentrations. | nih.gov |

| Hepatocytes | Not specified | 3780 µM (low-affinity) | Low-affinity process occurring at concentrations above the therapeutic range. | nih.gov |

In Vitro-In Vivo Correlation Studies for Pharmacological Biomarkers in Animal Models

Establishing a correlation between in vitro activity and in vivo response is a cornerstone of pre-clinical drug development. For anti-inflammatory drugs like (S)-fenoprofen, this often involves the use of pharmacological biomarkers to predict clinical efficacy.

Biomarkers are measurable indicators of a biological state or condition and can be used to assess the pharmacological effect of a drug. researchgate.netoup.com In the context of NSAIDs, the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis, is a key mechanism of action. researchgate.net Therefore, levels of prostaglandins, such as prostaglandin E2 (PGE2), and thromboxane (B8750289) B2 (TXB2) are frequently used as biomarkers of drug effect. researchgate.netuniversiteitleiden.nl

Studies have explored the relationship between in vitro and in vivo inhibition of these biomarkers for various COX inhibitors, including fenoprofen, in animal models. universiteitleiden.nl The goal is to determine if in vitro potency, often expressed as the concentration required to achieve 50% or 80% inhibition (IC50 or IC80), can predict the in vivo response. researchgate.netuniversiteitleiden.nl

However, the correlation between in vitro and in vivo data within a single species, such as the rat, can be complex. universiteitleiden.nl For some drugs, including fenoprofen, the in vitro IC80 values were found to be lower than the in vivo values, while for other drugs, the opposite was observed. universiteitleiden.nl This suggests that predicting in vivo potency in rats based solely on in vitro experiments can be challenging. universiteitleiden.nl Despite these species-specific complexities, these pre-clinical models are valuable for understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationships that govern drug action. oup.comuniversiteitleiden.nl The characterization of these relationships through modeling can aid in extrapolating data from animal models to humans. universiteitleiden.nl

Table 3: In Vitro vs. In Vivo IC80 Values for COX Inhibitors in Rats

| Compound | In Vitro vs. In Vivo IC80 Relationship | Reference |

|---|---|---|

| Fenoprofen | In vitro IC80 < In vivo IC80 | universiteitleiden.nl |

| Ketorolac | In vitro IC80 < In vivo IC80 | universiteitleiden.nl |

| Rofecoxib | In vitro IC80 < In vivo IC80 | universiteitleiden.nl |

| Naproxen | In vivo IC80 < In vitro IC80 | universiteitleiden.nl |

| Diclofenac | In vivo IC80 < In vitro IC80 | universiteitleiden.nl |

Advanced Analytical Methodologies for S Fenoprofen Research

Chiral Separation and Enantiomeric Purity Assessment Techniques

Given that the pharmacological activity of fenoprofen (B1672519) is primarily associated with the (S)-enantiomer, robust methods for separating and quantifying the enantiomers are essential. ijpsonline.comwvu.edu

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioseparation of profens, including fenoprofen. researchgate.netbgb-analytik.com CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. bgb-analytik.com Various types of CSPs have been successfully utilized for the resolution of fenoprofen enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and often show excellent enantioselectivity for a broad range of compounds. ijpsonline.combgb-analytik.com For instance, amylose-based CSPs have been used in the chiral separation of fenoprofen. ijpsonline.com Another important class is the protein-based CSPs, like α1-acid glycoprotein (B1211001) (AGP), which has been shown to resolve fenoprofen among other racemic drugs. chromatographyonline.com Pirkle-type CSPs, which operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions, have also proven effective for resolving fenoprofen and related compounds. researchgate.netredalyc.org Additionally, cyclodextrin-based CSPs, which separate enantiomers based on the formation of inclusion complexes, are a popular choice for the chiral separation of fenoprofen. ijpsonline.com

Table 1: Examples of Chiral Stationary Phases Used for Fenoprofen Separation

| CSP Type | Specific Example/Class | Principle of Separation | Reference(s) |

|---|---|---|---|

| Polysaccharide-based | Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, inclusion in helical structure | ijpsonline.com |

| Protein-based | α1-acid glycoprotein (AGP) | Hydrophobic and polar interactions within protein binding sites | chromatographyonline.com |

| Pirkle-type | N-arylamino acid derivatives | π-π interactions, hydrogen bonding, dipole-dipole interactions | researchgate.netredalyc.org |

| Cyclodextrin-based | β-cyclodextrin derivatives | Formation of transient diastereomeric inclusion complexes | ijpsonline.comsigmaaldrich.com |

Mechanistic Understanding of Chiral Recognition on CSPs (e.g., Three-Point Interaction Model)

The mechanism of chiral recognition on a CSP is often explained by the "three-point interaction model". wikipedia.org For successful enantiomeric discrimination, one enantiomer must engage in at least three simultaneous interactions with the chiral selector on the stationary phase, with at least one of these interactions being stereochemically dependent. wvu.eduwikipedia.org The other enantiomer will form fewer or weaker interactions, leading to a difference in retention time and thus separation. wikipedia.org

In the case of fenoprofen separation on a Whelk-O1 CSP, computational studies have shown that both the (R)- and (S)-enantiomers can form a π-π stack and a hydrogen bond with the stationary phase. redalyc.orgjcsp.org.pk However, the key difference arises from a third interaction point. The hydrogen atom of the carboxyl group in (S)-fenoprofen can form a strong interaction with the CSP, an interaction that is not as favorable for the (R)-enantiomer due to its different spatial configuration. redalyc.orgjcsp.org.pk This difference in the strength of the three-point interactions ultimately leads to the chiral separation. jcsp.org.pk The interactions involved can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. redalyc.org

Application of Molecular Mechanics and Monte Carlo Simulations for Enantioseparation Prediction

Molecular modeling techniques, such as molecular mechanics and Monte Carlo simulations, are powerful tools for predicting and understanding the enantioseparation of chiral molecules like fenoprofen. researchgate.net These computational methods can simulate the interactions between the enantiomers and the chiral selector, providing insights into the mechanism of chiral recognition at an atomic level. researchgate.netresearchgate.net

Monte Carlo docking simulations have been used to investigate the differential complexation of fenoprofen enantiomers with β-cyclodextrin. researchgate.netnih.gov These simulations have shown that the (S)-isomer interacts more preferentially with the β-cyclodextrin cavity, which is consistent with experimental observations where the (S)-enantiomer is retained longer. researchgate.netnih.gov The thermodynamic preference for the inclusion of (S)-fenoprofen is attributed to the orientation of its phenyl group, which allows for closer contact and more favorable intermolecular interactions with the host molecule. researchgate.netnih.gov

Simplified molecular mechanics calculations have also been applied to study the enantioseparation of arylpropionic acids, including fenoprofen, on a Chirex 3001 stationary phase. researchgate.net By calculating and comparing the interaction energies of multiple configurations for each enantiomer with the CSP ligand, it is possible to predict the elution order. researchgate.net

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the enantioseparation of fenoprofen. farmaciajournal.comresearchgate.net In CE, chiral selectors are typically added to the background electrolyte (BGE). researchgate.net These selectors form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field, leading to their separation. farmaciajournal.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of profens. farmaciajournal.comresearchgate.net For example, heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been found to be effective for the quantitative enantiomeric resolution of fenoprofen. researchgate.net The enantioseparation can be influenced by several factors, including the type and concentration of the cyclodextrin (B1172386), the pH and composition of the BGE, temperature, and applied voltage. farmaciajournal.comresearchgate.net

Dual cyclodextrin systems have also been employed to enhance enantioseparation. For instance, a combination of a neutral cyclodextrin like trimethyl-β-cyclodextrin (TM-β-CD) and a charged cyclodextrin such as sulfated-β-cyclodextrin (S-β-CD) can provide both the necessary mobility for the neutral analyte at low pH and the enantioselectivity for effective separation. nih.gov The synergistic effect of two chiral selectors can lead to different binding constants for the (R)- and (S)-enantiomers of fenoprofen, resulting in successful resolution. farmaciajournal.com Macrocyclic antibiotics like vancomycin (B549263) have also been utilized as chiral selectors in CE for the enantioseparation of fenoprofen, sometimes in combination with online sample preconcentration techniques to achieve high sensitivity. wvu.edunih.gov

Development of Molecularly Imprinted Polymers (MIPs) for Enantiorecognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. researchgate.net In the context of (S)-fenoprofen, MIPs can be created to selectively bind this enantiomer, enabling its separation from a racemic mixture. researchgate.net

The synthesis of MIPs for (S)-fenoprofen involves polymerizing functional monomers and a cross-linker in the presence of (S)-fenoprofen, which acts as a template molecule. researchgate.netresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the (S)-enantiomer. researchgate.netresearchgate.net

A recent study described the synthesis of a novel MIP for the enantioseparation of (S)-fenoprofen. researchgate.net The process involved creating poly(acrylonitrile-co-divinylbenzene) microparticles, functionalizing them with hydrazine, and then ionically interacting the cationic polymer with the anionic (S)-fenoprofen. researchgate.net Further cross-linking and subsequent removal of the (S)-fenoprofen template resulted in a polymer with specific recognition sites. researchgate.net This MIP demonstrated high adsorption capacity and achieved a high enantiomeric excess for (S)-fenoprofen during recovery. researchgate.net While some MIPs are designed for a single analyte, multi-template MIPs have also been developed for the simultaneous extraction of several nonsteroidal anti-inflammatory drugs, including fenoprofen. scielo.org.za

Spectroscopic and Spectrometric Methods for Characterization and Quantification

A variety of spectroscopic and spectrometric methods are employed for the structural characterization and quantitative analysis of fenoprofen.

Infrared (IR) spectroscopy is used to identify the functional groups present in the fenoprofen molecule. The IR spectrum of fenoprofen calcium salt, for instance, shows characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group. conicet.gov.ar Changes in these bands upon complexation can indicate coordination with other molecules. conicet.gov.ar Fourier-Transform Infrared (FT-IR) spectroscopy has been used to confirm interactions between fenoprofen and carriers like triacetyl-β-cyclodextrin by observing shifts in characteristic peaks. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. 1H NMR spectroscopy has been used to study the complexation of fenoprofen with cyclodextrins, with changes in the chemical shifts of specific protons indicating the formation and stoichiometry of the inclusion complex. nih.gov

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are commonly used for the quantitative estimation of fenoprofen. aip.org A simple, precise, and accurate UV spectrophotometric method has been developed for the quantification of fenoprofen calcium in phosphate (B84403) buffer, with a maximum absorbance (λmax) at 270 nm. aip.org This method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness. aip.org

Mass spectrometry (MS), especially when coupled with a separation technique like ultra-high-performance liquid chromatography (UHPLC), provides a highly sensitive and selective method for the quantification of fenoprofen in biological matrices. nih.gov A UHPLC-MS/MS method has been developed and validated for the determination of fenoprofen in human plasma. nih.gov This method utilizes electrospray ionization in the negative mode and selected reaction monitoring (SRM) for high specificity. The ion transitions monitored for fenoprofen and its deuterated internal standard were m/z 241/197 and m/z 244/200, respectively. nih.gov This robust method has been successfully applied to pharmacokinetic studies. nih.gov

Table 2: Spectroscopic and Spectrometric Data for Fenoprofen Analysis

| Technique | Application | Key Findings / Parameters | Reference(s) |

|---|---|---|---|

| UV-Vis Spectrophotometry | Quantification | λmax at 270 nm in phosphate buffer (pH 6.8). Linear over 10-80 µg/ml. | aip.org |

| Infrared (IR) Spectroscopy | Structural Characterization | Characteristic carboxylate stretching vibrations at ~1560 cm⁻¹ and ~1420 cm⁻¹. | conicet.gov.ar |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Interaction Studies | 1H NMR used to confirm complex formation with cyclodextrins. | nih.gov |

| UHPLC-MS/MS | Quantification in Plasma | ESI negative mode; SRM transition m/z 241/197 for fenoprofen. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (S)-Fenoprofen and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of (S)-Fenoprofen and its derivatives, providing detailed information about the molecule's carbon-hydrogen framework. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm the structure of fenoprofen and to study its interactions with other molecules, such as cyclodextrins. mdpi.comnih.govoxinst.com

In studies of host-guest complexes, ¹H NMR is used to monitor the chemical shift changes of both the fenoprofen and host molecule protons upon complexation. nih.gov For instance, the interaction between (S)-Fenoprofen and β-cyclodextrin has been investigated using ¹H NMR, which helped in determining the 1:1 stoichiometry of the complex. nih.gov The changes in the chemical shifts of specific protons, such as the methyl proton of fenoprofen, are used to calculate the stability constants of these complexes. nih.gov

2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of all proton and carbon signals, confirming the structural integrity of fenoprofen derivatives and characterizing their three-dimensional structure in solution. mdpi.comoxinst.com For example, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the geometry of inclusion complexes. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Fenoprofen

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 7.5 |

| CH-COOH | ~3.7 |

| CH₃ | ~1.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Identification and Quantification of Fenoprofen and Metabolites in Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the identification and quantification of fenoprofen and its metabolites in various research samples. mdpi.commdpi.com This method is essential for studying the metabolic fate of fenoprofen.

In a typical LC-MS/MS method for fenoprofen quantification, the molecule is first ionized, often using electrospray ionization (ESI) in the negative ion mode. nih.gov The precursor ion of fenoprofen (m/z 241) is then fragmented to produce a characteristic product ion (m/z 197) for selected reaction monitoring (SRM), which provides high specificity and reduces matrix interference. nih.gov Deuterated fenoprofen (fenoprofen-d3) is commonly used as an internal standard to ensure accuracy. nih.gov

This technique has been successfully applied to quantify fenoprofen and its major metabolite, 4'-hydroxyflurbiprofen, in biological samples. researchgate.net High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) mass spectrometers, can provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites. mdpi.commdpi.com

Table 2: Mass Spectrometry Parameters for Fenoprofen Analysis

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) Negative | nih.gov |

| Precursor Ion (m/z) | 241 | nih.gov |

| Product Ion (m/z) | 197 | nih.gov |

| Internal Standard | Fenoprofen-d3 (m/z 244 → 200) | nih.gov |

Infrared (IR) and X-ray Diffraction (XRD) for Solid-State Analysis of Complexes

Infrared (IR) spectroscopy and X-ray diffraction (XRD) are fundamental techniques for the solid-state analysis of fenoprofen and its complexes. researchgate.netamericanpharmaceuticalreview.com These methods provide insights into the structural changes that occur upon the formation of complexes, such as with cyclodextrins or metal ions. conicet.gov.arnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and to probe the intermolecular interactions within a solid sample. umich.edu When fenoprofen forms a complex, shifts in the characteristic vibrational bands of its carboxylate group can be observed. For instance, in the formation of dinuclear copper(II) complexes with fenoprofen, the asymmetric and symmetric stretching vibrations of the carboxylate group shift to different wavenumbers, indicating coordination to the metal ion. conicet.gov.ar These shifts provide evidence of complex formation and can give clues about the coordination mode. conicet.gov.ar

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline structure of materials. researchgate.netamericanpharmaceuticalreview.com It is used to identify new crystalline phases and to confirm the formation of inclusion complexes. researchgate.netnih.gov The PXRD pattern of a fenoprofen complex will be distinctly different from the patterns of the individual components, indicating the formation of a new solid phase. nih.gov Single-crystal X-ray diffraction, when applicable, can provide the definitive three-dimensional structure of the complex. umich.edu

Table 3: Key IR Absorption Bands for Fenoprofen and its Complexes

| Functional Group | Typical Wavenumber (cm⁻¹) for Free Fenoprofen | Observed Shift in Copper(II) Complex (cm⁻¹) | Reference |

| Asymmetric Carboxylate Stretch | ~1560 (as calcium salt) | ~1618 - 1626 | conicet.gov.ar |

| Symmetric Carboxylate Stretch | ~1420 (as calcium salt) | ~1406 - 1408 | conicet.gov.ar |

Fluorescence Spectrometry for Inclusion Complex Formation and Detection

Fluorescence spectrometry is a highly sensitive technique used to study the formation of inclusion complexes between fenoprofen and host molecules like cyclodextrins. researchgate.netresearchgate.netmdpi.com Fenoprofen exhibits native fluorescence, and changes in its fluorescence intensity and wavelength of maximum emission can be monitored to characterize the complexation process. researchgate.net

When fenoprofen is included within the hydrophobic cavity of a cyclodextrin, it is shielded from the aqueous environment, leading to an enhancement of its fluorescence emission. researchgate.netresearchgate.net This fluorescence enhancement can be titrated by adding increasing concentrations of the cyclodextrin to a solution of fenoprofen. The data from such an experiment can be used to determine the stoichiometry of the complex (often 1:1) and to calculate the formation constant (K), which is a measure of the stability of the complex. researchgate.netresearchgate.net Studies have shown that β-cyclodextrin has a stronger affinity for the uncharged form of fenoprofen. researchgate.netresearchgate.net

UV-Visible Spectrophotometry for Charge Transfer Complex Studies

UV-Visible spectrophotometry is a valuable tool for studying the formation of charge-transfer (CT) complexes between fenoprofen, which can act as an electron donor, and various electron acceptors. researchgate.nettandfonline.com The formation of a CT complex results in the appearance of a new absorption band in the UV-Visible spectrum, at a longer wavelength than the absorption bands of the individual components. researchgate.netmdpi.com

By monitoring the absorbance of this new band, the stoichiometry of the complex can be determined using methods like Job's method of continuous variation. researchgate.netnih.gov The Benesi-Hildebrand equation can then be used to calculate the formation constant (K_CT) and the molar extinction coefficient (ε) of the CT complex. researchgate.net Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the complexation reaction can also be determined by studying the effect of temperature on the formation constant. researchgate.net These studies have been performed on fenoprofen calcium with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Table 4: Spectroscopic Data for a Fenoprofen Charge-Transfer Complex

| Parameter | Value |

| Acceptor | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Stoichiometry (Fenoprofen:DDQ) | 1:1 |

| λ_max of CT band (nm) | Varies with solvent |

| Formation Constant (K_CT) | Temperature and solvent dependent |

Data derived from studies on fenoprofen calcium charge-transfer complexes. researchgate.net

Bioanalytical Method Development for Fenoprofen and Metabolites in Biological Matrices (Non-Human)

The development of robust bioanalytical methods is crucial for preclinical research, enabling the accurate quantification of fenoprofen and its metabolites in various biological matrices from laboratory animals. researchgate.net These methods are essential for pharmacokinetic and metabolic studies. The primary techniques employed are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govtandfonline.com

The process of bioanalytical method development involves several key steps, starting with sample preparation. Due to the complexity of biological matrices like plasma and urine, an efficient extraction technique is required to isolate the analytes of interest and remove interfering substances. nih.govtandfonline.com Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For fenoprofen, which exhibits high protein binding, a combination of protein precipitation followed by SPE has been shown to be effective. nih.gov

Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govdergipark.org.tr The mobile phase composition is optimized to achieve good peak shape and resolution for fenoprofen and its metabolites. Detection is most commonly performed using tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode, which offers high sensitivity and selectivity. nih.govresearchgate.net

The developed method must be validated according to regulatory guidelines to ensure its reliability. researchgate.net Validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under different storage conditions. researchgate.net

Computational and Theoretical Chemistry Studies of S Fenoprofen

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, reactivity, and thermodynamic stability.

Density Functional Theory (DFT) has become a principal method for investigating the electronic characteristics of drug molecules, including (S)-Fenoprofen. nih.govscispace.com DFT calculations, particularly using the B3LYP functional with the 6-31G* basis set, have been employed to analyze the structural and electronic properties of fenoprofen (B1672519) enantiomers. sid.ir Studies have shown that while both (R)- and (S)-fenoprofen have nearly identical energies, the (S)-enantiomer is experimentally more stable, leading to its selection for more detailed computational analysis. sid.ir